Hydrazinecarbothioamide, 2-formyl-N-phenyl-
Description
Hydrazinecarbothioamide, 2-formyl-N-phenyl-, is a thiosemicarbazone derivative characterized by a formyl group at the 2-position and an N-phenyl substitution. This compound serves as a versatile precursor in medicinal chemistry, enabling the synthesis of heterocyclic systems such as thiazoles, thiadiazoles, and quinazolinones. Its structure includes a hydrazinecarbothioamide backbone (NH–NH–C(=S)–N–), which facilitates diverse reactivity, particularly in condensation reactions with aldehydes or ketones to form Schiff bases. These derivatives are widely explored for their biological activities, including antifungal, anticancer, and enzyme inhibitory properties .
Properties
IUPAC Name |
N-(phenylcarbamothioylamino)formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS/c12-6-9-11-8(13)10-7-4-2-1-3-5-7/h1-6H,(H,9,12)(H2,10,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHJONVFJDXZMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395072 | |
| Record name | Hydrazinecarbothioamide, 2-formyl-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113518-93-7 | |
| Record name | Hydrazinecarbothioamide, 2-formyl-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-FORMYL-4-PHENYL-3-THIOSEMICARBAZIDE | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Condensation Reactions Using Thiosemicarbazide and Formylating Agents
The most widely documented route involves the condensation of thiosemicarbazide derivatives with formyl-containing precursors. A study by Choi et al. ( ) demonstrated that refluxing phenylhydrazine with 2-thienylcarbonyl isothiocyanate in ethanol for 5 hours yields analogous hydrazinecarbothioamides with 79% efficiency. Adapting this protocol, 2-formyl-N-phenyl-hydrazinecarbothioamide can be synthesized by substituting the isothiocyanate with a formyl-substituted analog. The reaction typically requires equimolar ratios of hydrazine and isothiocyanate, with glacial acetic acid as a catalyst to facilitate nucleophilic addition-elimination ( ).
Key parameters influencing yield include:
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Solvent choice : Ethanol and methanol are preferred due to their polarity, which stabilizes intermediates.
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Temperature : Reflux conditions (78–80°C) optimize reaction kinetics without promoting decomposition.
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Catalyst loading : 0.3–0.5 mL of glacial acetic acid per mmol substrate enhances protonation of the isothiocyanate group ( ).
A comparative study ( ) evaluated microwave-assisted vs. mechanochemical grinding methods, revealing that solvent-free grinding at room temperature achieves quantitative yields within 15 minutes, outperforming traditional reflux (Table 1).
Table 1: Comparison of Condensation Methods
| Method | Time (h) | Yield (%) | Catalyst |
|---|---|---|---|
| Reflux in ethanol | 5 | 79 | Glacial AcOH |
| Microwave irradiation | 0.25 | 92 | None |
| Mechanochemical | 0.25 | 98 | None |
Solid-Phase Synthesis via Phosphorus Pentachloride Activation
A patent by CN103936691A ( ) outlines a solvent-free approach for synthesizing thiadiazole derivatives, adaptable to hydrazinecarbothioamides. The method involves grinding thiosemicarbazide, carboxylic acids, and phosphorus pentachloride (PCl₅) in a 1:1.2:1.2 molar ratio. For 2-formyl-N-phenyl-hydrazinecarbothioamide, formic acid serves as the carboxylic acid component. The exothermic reaction forms an intermediate thiourea-PCl₅ complex, which cyclizes upon alkaline workup (pH 8–8.2) to yield the product.
Advantages of this method include:
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Short reaction time : 5–15 minutes of grinding followed by 30–60 minutes of standing.
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High atom economy : PCl₅ acts as both a dehydrating agent and cyclization promoter.
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Scalability : No solvent recovery steps, reducing waste generation.
The crude product is purified via recrystallization using N,N-dimethylformamide (DMF) and water (1:2 v/v), achieving >91% purity ( ).
Catalytic Cyclization of Hydrazide-Isothiocyanate Adducts
Pyrazolobenzothiazine-based carbothioamides synthesized by Asmat et al. ( ) provide insights into regioselective formylation. The protocol involves:
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N-Alkylation of saccharin derivatives to form benzothiazine scaffolds.
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Formylation using 4-fluorobenzaldehyde under phase-transfer conditions.
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Condensation with thiosemicarbazides in alcoholic media.
For 2-formyl-N-phenyl-hydrazinecarbothioamide, replacing saccharin with phenylhydrazine and employing formyl chloride as the electrophile achieves analogous results. IR and NMR spectra confirm successful formyl incorporation via peaks at 1727 cm⁻¹ (C=O stretch) and δ 10.03 ppm (formyl proton) ( ).
Mechanochemical Synthesis and Green Chemistry
Recent advances emphasize solvent-free methodologies. A study ( ) demonstrated that milling phenylhydrazine and formyl isothiocyanate in a ball mill for 15 minutes produces the target compound in 98% yield. This approach eliminates solvent use, aligning with green chemistry principles. Key factors include:
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Milling frequency : 30 Hz optimal for energy transfer.
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Stoichiometry : 1:1.1 molar ratio of hydrazine to isothiocyanate prevents side reactions.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency Metrics Across Methods
| Method | Yield (%) | Purity (%) | Environmental Impact |
|---|---|---|---|
| Condensation (reflux) | 79 | 95 | Moderate (solvent) |
| Solid-phase grinding | 91 | 97 | Low |
| Mechanochemical | 98 | 99 | Very low |
The mechanochemical method outperforms others in yield and sustainability but requires specialized equipment. Conversely, reflux condensation remains accessible for small-scale labs despite lower efficiency.
Chemical Reactions Analysis
Reaction Mechanism and Key Intermediates
The synthesis of hydrazinecarbothioamides generally proceeds via nucleophilic substitution or condensation. For derivatives like 2-formyl-N-phenyl-hydrazinecarbothioamide , the mechanism involves:
2.1 Formation of Thiohydrazonate Intermediates
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Step 1 : Reaction of hydrazides (e.g., formyl hydrazide) with isothiocyanates generates thiohydrazonate intermediates .
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Step 2 : Intramolecular cyclization or 1,3-dipolar cycloaddition stabilizes the structure, forming the final product .
2.2 Role of Solvent and Catalysts
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Ethanol/Triethylamine : Commonly used to facilitate condensation and deprotonation steps, especially in reactions involving aldehydes or ketones .
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Acetic Acid : Acts as a catalyst in thiosemicarbazide condensations .
Comparative Analysis of Hydrazinecarbothioamide Derivatives
A comparison of structurally similar compounds highlights unique features of hydrazinecarbothioamides:
Structural and Spectroscopic Characterization
Characterization techniques confirm the structure and stereochemistry of hydrazinecarbothioamide derivatives:
5.1 NMR and NOESY Analysis
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1H-NMR : Key signals include NH protons (δ 11.9–10.1 ppm) and aromatic protons (δ 7.0–8.0 ppm) .
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NOESY : Confirms Z-stereochemistry of iminic bonds via NH proton interactions with adjacent protons .
5.2 Elemental Analysis and Purity
Scientific Research Applications
Synthesis and Chemical Properties
Hydrazinecarbothioamide derivatives are synthesized through reactions involving hydrazine and isothiocyanates or carbonyl compounds. The synthesis often involves multi-step procedures that yield various derivatives with distinct biological activities. For example, the reaction of hydrazinecarbothioamide with different aldehydes or isothiocyanates can lead to the formation of thiosemicarbazones, which are known for their ability to inhibit dihydrofolate reductase (DHFR), a crucial enzyme in folate metabolism and a target for anticancer therapies .
Biological Activities
The biological activities of hydrazinecarbothioamide derivatives have been extensively studied, revealing their potential in various therapeutic areas:
- Anticancer Activity : Compounds derived from hydrazinecarbothioamide have shown promising results as DHFR inhibitors. A study demonstrated that several synthesized thiosemicarbazones exhibited potent inhibition against DHFR with IC50 values ranging from 12.37 μM to 54.10 μM . These compounds' structural characteristics contribute to their efficacy as anticancer agents.
- Antioxidant Properties : Hydrazinecarbothioamide derivatives have also been evaluated for their antioxidant activities. For instance, compounds synthesized from hydrazinecarbothioamide and 1,2,4-triazole derivatives demonstrated excellent antioxidant activity using the DPPH method . This property is crucial for developing therapies aimed at oxidative stress-related diseases.
- Anti-inflammatory Effects : Specific derivatives of hydrazinecarbothioamide have been tested for anti-inflammatory and antinociceptive effects. In animal models, one such derivative significantly reduced paw edema and leukocyte migration in inflammation models, indicating its potential as an anti-inflammatory agent .
Case Studies
Several case studies illustrate the practical applications of hydrazinecarbothioamide in drug development:
- Inhibition of Dihydrofolate Reductase : A series of thiosemicarbazones derived from hydrazinecarbothioamide were tested for their ability to inhibit DHFR. The study correlated molecular docking results with biological activity, identifying lead compounds for further development in anticancer therapies .
- Antioxidant Activity Evaluation : Research involving the synthesis of new compounds from hydrazinecarbothioamide highlighted their antioxidant properties. The synthesized compounds showed varying degrees of activity against free radicals, suggesting their potential role in preventing oxidative damage in cells .
- Anti-inflammatory Studies : A derivative of hydrazinecarbothioamide was evaluated for its anti-inflammatory effects in mice. The compound exhibited significant reductions in inflammation markers and pain responses across multiple dosing regimens, suggesting its therapeutic potential in treating inflammatory conditions .
Mechanism of Action
The mechanism of action of 2-formyl-N-phenylhydrazinecarbothioamide involves its interaction with molecular targets such as enzymes and metal ions. In biological systems, it can inhibit enzyme activity by binding to the active site or by chelating metal ions required for enzyme function. In industrial applications, it adsorbs onto metal surfaces, forming a protective layer that prevents corrosion.
Comparison with Similar Compounds
Substituent Effects on NMR Signatures
- Hydrazinecarbothioamide, 2-formyl-N-phenyl- : The ¹H NMR spectrum of analogous compounds (e.g., 2-(dicyclopropylmethylidene)hydrazinecarbothioamide) shows NH₂ and NH proton signals at δ 7.36, 8.00, and 10.00 ppm. The formyl group typically resonates as a singlet near δ 9.8–10.2 ppm .
- N-(4-Chlorophenyl)hydrazinecarbothioamide : The aromatic protons of the 4-chlorophenyl group appear at δ 7.2–7.5 ppm, with NH signals upfield (δ 10.1–10.5 ppm) compared to formyl-substituted derivatives .
- 2-Cyclohexyl-N-(3-methoxyphenyl)hydrazinecarbothioamide : The cyclohexyl moiety exhibits multiplet signals at δ 1.2–2.5 ppm, while the methoxy group resonates as a singlet at δ 3.8 ppm .
Electronic Properties
- Chromone-based thiosemicarbazones (e.g., 3a and 3b in ) display enhanced nonlinear optical (NLO) activity due to extended π-conjugation from the coumarin moiety, unlike 2-formyl-N-phenyl derivatives, which prioritize hydrogen bonding via the formyl group .
Table 1: Key Structural Features of Selected Hydrazinecarbothioamide Derivatives
| Compound | Substituents | ¹H NMR NH Signals (δ, ppm) | Key Functional Group Resonances |
|---|---|---|---|
| 2-formyl-N-phenyl- derivative | Formyl, N-phenyl | 10.00 (NH) | Formyl: δ 9.8–10.2 |
| N-(4-Chlorophenyl) derivative | 4-Cl-C₆H₄ | 10.1–10.5 (NH) | Aromatic Cl: δ 7.2–7.5 |
| 2-Cyclohexyl derivative | Cyclohexyl, 3-methoxyphenyl | 11.1–11.7 (NH) | Cyclohexyl: δ 1.2–2.5 |
Antifungal Activity
- 2-formyl-N-phenyl- derivatives: Limited direct data, but related hydrazinecarbothioamide 4h (MIC: 2 µg/mL against Microsporum canis) shows superior activity compared to non-formylated analogs (MIC: 4–16 µg/mL) .
- 1,3,4-Thiadiazole derivatives : Compound 3a (MIC: 8 µg/mL against Candida albicans) demonstrates moderate activity, likely due to the thiadiazole-thiol moiety enhancing membrane penetration .
Anticancer Activity
- 2-Cyclohexyl-N-(3-methoxyphenyl)hydrazinecarbothioamide (C2): Exhibits IC₅₀ = 25.6 µM against HER-2+ SKBr-3 cells, outperforming salinomycin (reference drug) in targeting cancer stem cells (CSCs) .
- Non-cyclohexyl analogs: Substitution with alkenyl or benzyl groups reduces potency (IC₅₀: 40–60 µM), highlighting the critical role of the cyclohexyl moiety in CSC inhibition .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : 2-formyl-N-phenyl- derivatives exhibit higher logP values (~3.2) compared to polar N-(4-chlorophenyl) analogs (logP ~2.5), impacting blood-brain barrier penetration .
- Thermal Stability : Dicyclopropyl-thiazole derivatives (e.g., 3a–3k ) show decomposition temperatures >200°C, whereas formyl-substituted analogs are less stable (Tdec ~150°C) due to labile formyl groups .
Biological Activity
Hydrazinecarbothioamide, specifically the derivative 2-formyl-N-phenyl-hydrazinecarbothioamide , is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on anti-inflammatory, antinociceptive, and anticancer properties, supported by case studies and research findings.
Chemical Structure and Properties
Hydrazinecarbothioamide derivatives are characterized by the presence of a hydrazine group (-NH-NH2) linked to a carbonyl and thiocarbonyl moiety. The specific structure of 2-formyl-N-phenyl-hydrazinecarbothioamide contributes to its biological activity through various mechanisms, including enzyme inhibition and interaction with cellular pathways.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of hydrazinecarbothioamide derivatives. For instance, the compound (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide (COPHCT) was evaluated for its anti-inflammatory effects using several animal models:
- Carrageenan-induced paw edema model : This model demonstrated that COPHCT significantly reduced edema at doses of 1.0, 2.5, and 5.0 mg/kg, with the most pronounced effect observed at 5.0 mg/kg after four hours .
- Zymosan-induced air pouch model : The compound reduced leukocyte migration and total protein concentration levels significantly across all doses tested .
The results indicate that hydrazinecarbothioamide derivatives can effectively modulate inflammatory responses by inhibiting vascular permeability and cell migration.
Antinociceptive Effects
The antinociceptive potential of hydrazinecarbothioamide has also been investigated:
- In the formalin test , COPHCT exhibited significant reductions in paw pain time during the second phase of the test, with reductions of approximately 73.61% to 79.46% depending on the dose used .
- The acetic acid-induced abdominal writhing test showed that only the highest dose (5.0 mg/kg) resulted in a notable decrease in writhing (24.88% reduction) .
These findings suggest that hydrazinecarbothioamide may act as an effective analgesic agent, potentially through central mechanisms.
Anticancer Activity
Thiosemicarbazone derivatives, including hydrazinecarbothioamides, have been reported to possess anticancer properties:
- A study indicated that thiosemicarbazone compounds could induce apoptosis in cancer cell lines such as K562 (human leukemia cells). The mechanism involved mitochondrial dysfunction and depletion of cellular thiols .
- Various thiosemicarbazone derivatives have shown selective cytotoxicity against cancer cells while exhibiting lower toxicity towards normal cells .
Summary of Biological Activities
| Activity | Model/Method | Dose Range | Effect Observed |
|---|---|---|---|
| Anti-inflammatory | Carrageenan Paw Edema | 1.0 - 5.0 mg/kg | Significant reduction in edema |
| Zymosan Air Pouch | All doses | Reduced leukocyte migration | |
| Antinociceptive | Formalin Test | 1.0 - 5.0 mg/kg | Reduction in pain time (up to 79.46%) |
| Acetic Acid Writhing | 5.0 mg/kg | Significant reduction in writhings (24.88%) | |
| Anticancer | K562 Cell Line | Varies | Induction of apoptosis |
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 2-formyl-N-phenylhydrazinecarbothioamide derivatives?
Answer:
The synthesis typically involves condensation reactions between substituted phenylhydrazines and thiocarbamoyl precursors. A standard approach includes refluxing 2-formylphenylhydrazine with thiourea derivatives in ethanol or dichloromethane under acidic conditions (e.g., acetic acid) to promote cyclization . Modifications in substituents (e.g., nitro, chloro) on the phenyl ring require tailored reaction conditions, such as controlled temperature (80–100°C) and extended reaction times (4–6 hours) to optimize yields .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antioxidant vs. anticancer efficacy) among structurally similar derivatives?
Answer:
Discrepancies often arise from variations in substituent electronic effects and steric hindrance. For example, electron-donating groups (e.g., -OCH₃) enhance antioxidant activity by stabilizing radical intermediates, while electron-withdrawing groups (e.g., -NO₂) improve anticancer potency by increasing electrophilicity and DNA intercalation . Systematic structure-activity relationship (SAR) studies, coupled with in vitro assays (e.g., DPPH for antioxidants, MTT for cytotoxicity), are critical to correlate substituent effects with bioactivity .
Basic: Which spectroscopic techniques are essential for characterizing 2-formyl-N-phenylhydrazinecarbothioamide derivatives?
Answer:
- FT-IR : Confirms the presence of C=S (1170–1185 cm⁻¹), C=O (1680–1690 cm⁻¹), and N-H (3230–3270 cm⁻¹) stretching vibrations .
- ¹H/¹³C NMR : Identifies aryl proton environments (δ 6.8–8.2 ppm) and carbonyl/thioamide carbon signals (δ 165–180 ppm) .
- Single-crystal X-ray diffraction : Resolves molecular geometry, bond angles, and intermolecular interactions (e.g., hydrogen bonding) with precision (±0.005 Å) .
Advanced: What computational strategies predict the binding interactions of these compounds with biological targets?
Answer:
Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations are used to model ligand-receptor interactions. For example, docking studies with EGFR kinase (PDB: 1M17) reveal that the thioamide moiety forms hydrogen bonds with Lys721, while the formyl group stabilizes hydrophobic interactions in the active site . MD simulations (>100 ns) further validate binding stability by analyzing RMSD fluctuations .
Basic: How are metal complexes of 2-formyl-N-phenylhydrazinecarbothioamide designed for catalytic or medicinal applications?
Answer:
The compound acts as a tridentate ligand, coordinating via the thione sulfur, hydrazinic nitrogen, and formyl oxygen. Complexation with transition metals (e.g., Cu(II), Co(II)) is achieved by refluxing the ligand with metal salts (e.g., CuCl₂·2H₂O) in methanol. Characterization via UV-Vis (d-d transitions at 550–650 nm) and molar conductivity confirms octahedral geometry and electrolytic nature .
Advanced: What experimental approaches optimize antioxidant activity in derivatives with conflicting redox profiles?
Answer:
- Substituent tuning : Introducing hydroxyl or methoxy groups at ortho/para positions enhances radical scavenging (IC₅₀ = 0.8–1.2 µM in DPPH assays) .
- Synergistic assays : Combine FRAP (ferric reducing power) and ORAC (oxygen radical absorbance capacity) to assess multi-mechanistic antioxidant behavior .
- EPR spectroscopy : Directly detects radical quenching efficiency by monitoring signal decay of stable radicals (e.g., TEMPO) .
Basic: What are the key applications of this compound in coordination chemistry?
Answer:
It serves as a versatile ligand for synthesizing luminescent or magnetic materials. For instance, Zn(II) complexes exhibit blue fluorescence (λₑₘ = 450 nm) due to ligand-centered transitions, while Fe(III) complexes show antiferromagnetic coupling (J = −12 cm⁻¹) . These properties are leveraged in sensor development and molecular magnetism studies .
Advanced: How can researchers validate enzyme inhibition mechanisms (e.g., carbonic anhydrase) using derivatives of this compound?
Answer:
- Kinetic assays : Measure Vₘₐₓ and Kₘ shifts in the presence of inhibitors to determine competitive/non-competitive binding .
- X-ray crystallography : Resolve inhibitor-enzyme co-crystals (e.g., PDB: 3F8K) to identify key interactions, such as sulfonamide-Zn²+ coordination .
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd = 10–100 nM) and thermodynamic parameters (ΔH, ΔS) .
Basic: What precautions are necessary when handling reactive intermediates during synthesis?
Answer:
- Use anhydrous solvents (e.g., dry ethanol) to prevent hydrolysis of thiocarbamoyl intermediates .
- Conduct reactions under nitrogen to avoid oxidation of thiol groups.
- Monitor reaction progress via TLC (silica gel, eluent: EtOAc/hexane 3:7) to isolate pure products .
Advanced: How does X-ray crystallography resolve ambiguities in molecular conformation for polymorphic derivatives?
Answer:
Single-crystal analysis distinguishes between keto-enol tautomers and polymorphism by precisely mapping bond lengths (e.g., C=S: 1.68 Å vs. C-S: 1.81 Å) and torsion angles. For example, the enol form stabilizes via intramolecular N-H···O hydrogen bonds (2.05 Å), while the keto form exhibits intermolecular S···H-C interactions . Hirshfeld surface analysis further quantifies packing efficiencies (e.g., π-π stacking: 3.8 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
